molecular formula C15H18O2 B14570784 1,3-Pentanedione, 4-methyl-1-phenyl-2-(2-propenyl)- CAS No. 61666-08-8

1,3-Pentanedione, 4-methyl-1-phenyl-2-(2-propenyl)-

Cat. No.: B14570784
CAS No.: 61666-08-8
M. Wt: 230.30 g/mol
InChI Key: KOFHBWLRRDODSU-UHFFFAOYSA-N
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Description

1,3-Pentanedione, 4-methyl-1-phenyl-2-(2-propenyl)- is an organic compound that belongs to the class of diketones It is characterized by the presence of two carbonyl groups (C=O) separated by a methylene group (CH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Pentanedione, 4-methyl-1-phenyl-2-(2-propenyl)- can be achieved through several synthetic routes. One common method involves the Claisen condensation reaction, where esters react with ketones in the presence of a strong base to form β-diketones. The reaction typically requires anhydrous conditions and a strong base such as sodium ethoxide or sodium hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Claisen condensation reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Pentanedione, 4-methyl-1-phenyl-2-(2-propenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1,3-Pentanedione, 4-methyl-1-phenyl-2-(2-propenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Pentanedione, 4-methyl-1-phenyl-2-(2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Pentanedione, 4-methyl-1-phenyl-2-(2-propenyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

61666-08-8

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

4-methyl-1-phenyl-2-prop-2-enylpentane-1,3-dione

InChI

InChI=1S/C15H18O2/c1-4-8-13(14(16)11(2)3)15(17)12-9-6-5-7-10-12/h4-7,9-11,13H,1,8H2,2-3H3

InChI Key

KOFHBWLRRDODSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(CC=C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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